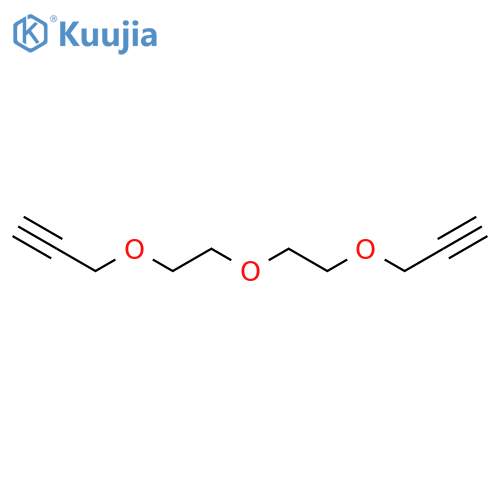Cas no 126422-57-9 (Bis-propargyl-PEG2)

Bis-propargyl-PEG2 structure
商品名:Bis-propargyl-PEG2
CAS番号:126422-57-9
MF:C10H14O3
メガワット:182.216363430023
MDL:MFCD22201523
CID:2084470
PubChem ID:253662542
Bis-propargyl-PEG2 化学的及び物理的性質
名前と識別子
-
- Bis-propargyl-PEG3
- Diethylene Glycol Bis(2-propynyl) Ether
- 3-[2-(2-prop-2-ynyloxyethoxy)ethoxy]propyne
- 4,7,10-trioxahexadeca-1,12-diyne
- 4,7,10-trioxatrideca-1,12-diine
- 4,7,10-trioxatrideca-1,12-diyne
- bis(2-propynoxyethyl)ether
- bis-O-propargyl-di(ethylene glycol)
- PROPARGYL-PEG3-PROPARGYL
- 3-[2-[2-(2-Propynyloxy)ethoxy]ethoxy]-1-propyne
- 4,7,10-Trioxa-1,12-tridecadiyne
- Bis-propargyl-PEG2
- Alkyne-PEG3-Alkyne
- 3-(2-(2-(Prop-2-yn-1-yloxy)ethoxy)ethoxy)prop-1-yne
- 3-(2-[2-(Prop-2-yn-1-yloxy)ethoxy]ethoxy)prop-1-yne
- 1-Propyne, 3,3'-[oxybis(2,1-ethanediyloxy)]bis-
- BIPG1298
- D4581
- 3-(2-(2-(prop-2-yn-1-yloxy)ethoxy)ethoxy)prop-1-yn
- 3-{2-[2-(PROP-2-YN-1-YLOXY)ETHOXY]ETHOXY}PROP-1-YNE
- 3-[2-(2-prop-2-ynoxyethoxy)ethoxy]prop-1-yne
- AMY4486
- LCWG013
- BFA42257
- AS-64040
- AKOS030630024
- MFCD22201523
- BP-26131
- Bis-propargyl-PEG, MW 2,000
- CS-0113213
- 126422-57-9
- BP-20676
- DB-203599
- SCHEMBL15800508
- HY-133191
- S10507
-
- MDL: MFCD22201523
- インチ: 1S/C10H14O3/c1-3-5-11-7-9-13-10-8-12-6-4-2/h1-2H,5-10H2
- InChIKey: ZQNBDEOGKNZIQM-UHFFFAOYSA-N
- ほほえんだ: O(C([H])([H])C([H])([H])OC([H])([H])C#C[H])C([H])([H])C([H])([H])OC([H])([H])C#C[H]
計算された属性
- せいみつぶんしりょう: 182.09400
- どういたいしつりょう: 182.094294304 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 8
- 複雑さ: 171
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0
- トポロジー分子極性表面積: 27.7
- ぶんしりょう: 182.22
じっけんとくせい
- 色と性状: No data available
- ゆうかいてん: No data available
- ふってん: 103°C/6mmHg(lit.)
- フラッシュポイント: 78.7±20.5 °C
- 屈折率: 1.4610 to 1.4650
- PSA: 27.69000
- LogP: 0.30260
Bis-propargyl-PEG2 セキュリティ情報
- ヒント:に警告
- シグナルワード:warning
- 危害声明: H227
- 警告文: P210-P280-P370+P378-P403+P235-P501
- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- ちょぞうじょうけん:0-10°C
Bis-propargyl-PEG2 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM244616-10g |
Bis-propargyl-PEG2 |
126422-57-9 | 97% | 10g |
$170 | 2024-08-02 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1183853-250mg |
Bis-propargyl-PEG2 |
126422-57-9 | 98% | 250mg |
¥46.00 | 2024-08-09 | |
| Key Organics Ltd | AS-64040-5G |
3-{2-[2-(prop-2-yn-1-yloxy)ethoxy]ethoxy}prop-1-yne |
126422-57-9 | >97% | 5g |
£128.00 | 2025-02-08 | |
| ZHUO CAI SHENG WU | LCWG013-25g |
Bis-propargyl-PEG2 |
126422-57-9 | 95% | 25g |
$447.00 | 2021-09-16 | |
| abcr | AB474334-5g |
Diethylene glycol bis(2-propynyl) ether, 98%; . |
126422-57-9 | 98% | 5g |
€154.60 | 2025-02-21 | |
| ZHUO CAI SHENG WU | LCWG013-1g |
Bis-propargyl-PEG2 |
126422-57-9 | 95% | 1g |
$45.00 | 2021-09-16 | |
| Chemenu | CM244616-250mg |
Bis-propargyl-PEG2 |
126422-57-9 | 97% | 250mg |
$66 | 2022-06-13 | |
| abcr | AB474334-5 g |
Diethylene glycol bis(2-propynyl) ether, 98%; . |
126422-57-9 | 98% | 5g |
€154.60 | 2023-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X35445-5g |
3-(2-(2-(Prop-2-yn-1-yloxy)ethoxy)ethoxy)prop-1-yne |
126422-57-9 | 95% | 5g |
¥339.0 | 2024-07-18 | |
| TRC | B523145-50mg |
bis-Propargyl-PEG3 |
126422-57-9 | 50mg |
$ 50.00 | 2022-06-07 |
Bis-propargyl-PEG2 関連文献
-
Yue Liu,Qian Zhao,Xiaohong Wang,Shiwu Li RSC Adv., 2013,3, 13748-13755
-
Wei Cui,Ruijie Zhu,Yong Zheng,Qifeng Mu,Menghan Pi,Rong Ran J. Mater. Chem. A, 2021,9, 9706-9718
-
Fei Song,Zhaoshuang Li,Puyou Jia,Meng Zhang,Caiying Bo,Guodong Feng,Lihong Hu,Yonghong Zhou J. Mater. Chem. A, 2019,7, 13400-13410
126422-57-9 (Bis-propargyl-PEG2) 関連製品
- 2680883-49-0(4-{[(Benzyloxy)carbonyl](ethyl)amino}-3-nitrobenzoic acid)
- 1805206-02-3(3-(Chloromethyl)-6-(difluoromethyl)-4-fluoropyridine-2-methanol)
- 1203418-38-5((5-phenyl-1,2-oxazol-3-yl)methyl 2-difluoromethanesulfonylbenzoate)
- 574732-18-6(2,4-Dichloro-3-(difluoromethyl)benzoic acid)
- 1006464-09-0(3-(5-Methylfuran-2-yl)-1H-pyrazole-4-carbaldehyde)
- 2352073-06-2(Ethyl 2-amino-3-(2-hydroxypyridin-3-yl)propanoate)
- 1805747-85-6(4-(2-Bromopropanoyl)-2-methylphenylacetic acid)
- 897482-05-2(2-(4-cyclopropanecarbonylpiperazin-1-yl)-4,6-difluoro-1,3-benzothiazole)
- 81216-14-0(7-bromohept-1-yne)
- 924859-11-0(<br>5-(7-Methoxy-benzo[1,3]dioxol-5-ylmethyl)-4,5-dihydro-isoxazole-3-carboxyli c acid ethyl ester)
推奨される供給者
Amadis Chemical Company Limited
(CAS:126422-57-9)Bis-propargyl-PEG2

清らかである:99%/99%
はかる:5g/25g
価格 ($):314.0/1100.0